(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one
Description
(1R,5S)-1,4-Diazabicyclo[3.2.1]octan-3-one is a bicyclic amine-ketone with a [3.2.1] ring system containing two nitrogen atoms at positions 1 and 4. Its stereochemistry (1R,5S) is critical for its reactivity and biological interactions. This compound serves as a key intermediate in synthesizing nicotinic acetylcholine receptor modulators and other bioactive molecules .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-6-4-8-2-1-5(3-8)7-6/h5H,1-4H2,(H,7,9)/t5-/m0/s1 |
InChI Key |
WCIWQHOFYCUUKF-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN2C[C@H]1NC(=O)C2 |
Canonical SMILES |
C1CN2CC1NC(=O)C2 |
Origin of Product |
United States |
Biological Activity
(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one is a bicyclic organic compound notable for its unique structural features, including the presence of two nitrogen atoms within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.
Chemical Structure and Properties
The compound's structure is characterized by its bicyclic arrangement, which allows for specific interactions with biological targets. The stereochemistry, denoted as (1R,5S), contributes to its distinct chemical properties and reactivity profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O |
| Molar Mass | 126.16 g/mol |
| CAS Number | 2411591-54-1 |
Research indicates that (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one interacts primarily with nicotinic acetylcholine receptors (nAChRs). This interaction suggests a role in influencing synaptic transmission and neuronal excitability, which is critical for cognitive functions and neuroprotection.
Key Mechanisms:
- Binding Affinity: The compound exhibits significant binding affinity to nAChRs, which are involved in various neurological processes.
- Modulation of Receptor Activity: It has been shown to enhance or inhibit receptor activity depending on the concentration and specific receptor subtype targeted.
Neuropharmacological Effects
Studies have demonstrated that (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one may have implications in treating cognitive disorders and neurodegenerative diseases:
- Cognitive Enhancement: The compound's ability to modulate nAChRs can potentially improve cognitive functions such as memory and learning.
- Neuroprotective Properties: Its interaction with neurotransmitter systems suggests a protective effect against neurodegeneration.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related diazabicyclo compounds on various cancer cell lines:
- Cytotoxic Effects: Compounds structurally similar to (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one have shown varying degrees of cytotoxicity against human tumor cell lines such as HeLa and PC-3 cells .
Case Studies
Several case studies highlight the biological activity of (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one and its analogs:
-
Cognitive Disorders:
- A study indicated that compounds targeting nAChRs could be beneficial in models of Alzheimer's disease by enhancing cholinergic signaling.
- Cancer Research:
Future Directions
Further research is warranted to elucidate the precise mechanisms by which (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one exerts its biological effects. Investigations into:
- Structure-Activity Relationships (SAR): Understanding how variations in structure affect biological activity.
- In vivo Studies: Evaluating the efficacy and safety in animal models to assess therapeutic potential.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Structural Features of Related Compounds
Key Observations :
- The target compound's dual nitrogen atoms (positions 1 and 4) distinguish it from nortropan-3-one and tropinone, which have a single nitrogen.
- Stereochemistry significantly impacts activity: the (1R,5S) configuration in the target compound contrasts with the (1S,5S) diastereomer, which has distinct synthetic applications .
Reactivity Insights :
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
